

Spectroscopic Profile of 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 4-(CHLOROMETHYL)PIPERIDINE
HYDROCHLORIDE

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-(chloromethyl)piperidine hydrochloride** (CAS No. 1822-61-3), a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **4-(chloromethyl)piperidine hydrochloride**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	Data not available

Note: Specific ^1H NMR data with peak assignments for **4-(chloromethyl)piperidine hydrochloride** is not readily available in public databases. ChemicalBook indicates the availability of ^1H NMR spectra in D_2O at both 398 MHz and 400 MHz, but the detailed spectral data is not provided.^[1]

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available	Data not available

Note: Quantitative ^{13}C NMR data for **4-(chloromethyl)piperidine hydrochloride** is not currently available in public spectral databases.

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Interpretation
Data not available	Data not available

Note: Specific IR absorption data for **4-(chloromethyl)piperidine hydrochloride** is not detailed in publicly accessible resources.

Table 4: Mass Spectrometry Data

m/z	Interpretation
Data not available	Data not available

Note: Mass spectrometry data for **4-(chloromethyl)piperidine hydrochloride** is not currently available in public databases.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are generalized for the analysis of solid organic compounds like **4-(chloromethyl)piperidine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **4-(chloromethyl)piperidine hydrochloride**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D_2O), Methanol- d_4 , or Dimethyl Sulfoxide- d_6) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved. Gentle vortexing may be applied.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Spectral Width: 0-16 ppm.
 - Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher field strength NMR spectrometer.
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Spectral Width: 0-220 ppm.
- Reference: TMS at 0 ppm or the deuterated solvent peaks.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Perform baseline correction.
 - Integrate the peaks in the ^1H NMR spectrum.
 - Reference the chemical shifts to the appropriate standard.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **4-(chloromethyl)piperidine hydrochloride** sample directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
 - Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

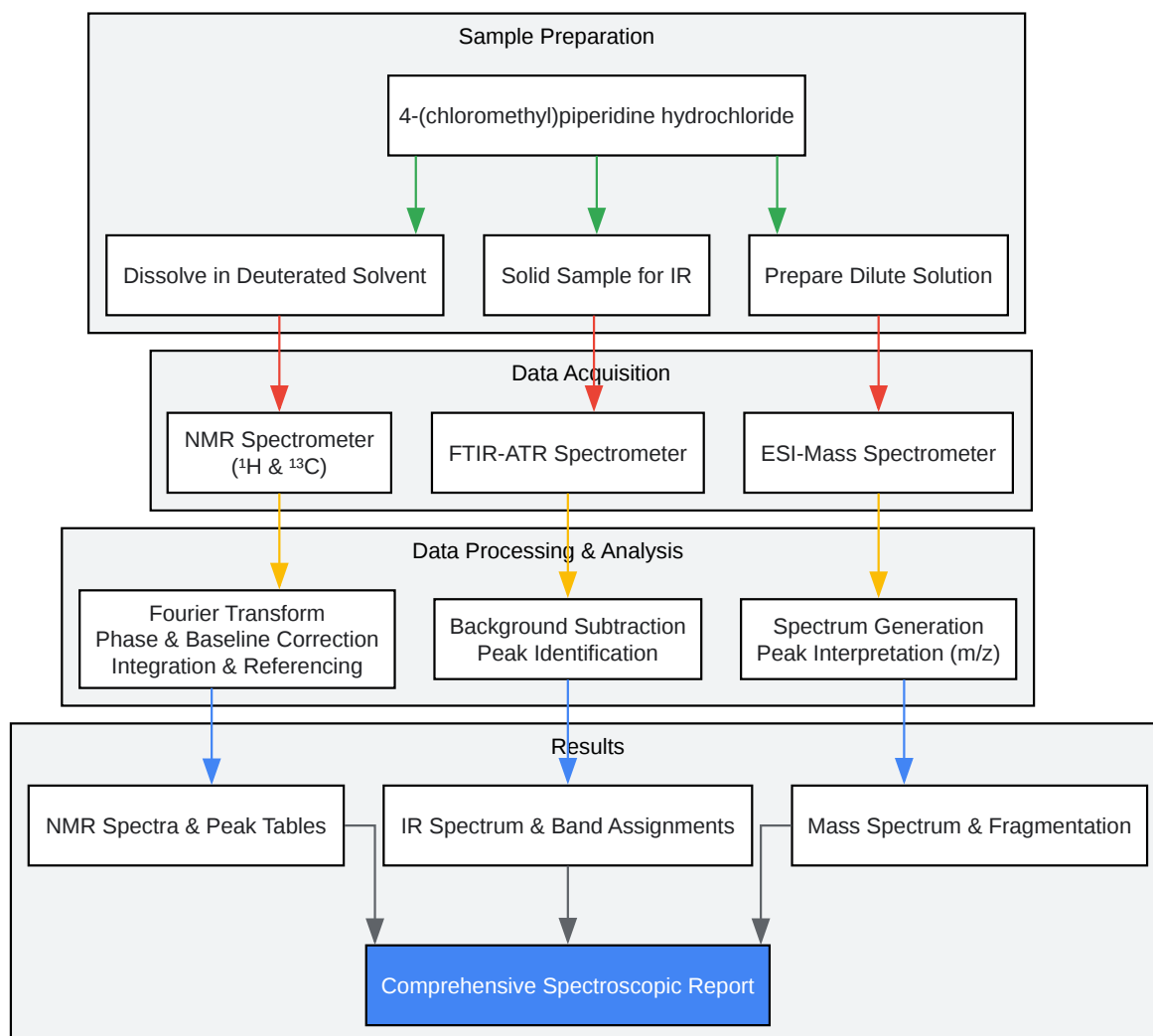
Methodology (Electrospray Ionization - ESI):

- Sample Preparation:
 - Prepare a dilute solution of **4-(chloromethyl)piperidine hydrochloride** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
 - The sample may need to be filtered to remove any particulate matter.
- Instrument Parameters:
 - Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
 - Ionization Mode: Positive ion mode is typically used for amine-containing compounds.
 - Mass Range: Scan a suitable m/z range, for example, 50-500 amu.

- Capillary Voltage: Typically 3-5 kV.
- Nebulizing Gas Flow: Adjust as per instrument recommendations.
- Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.
- Data Acquisition and Processing:
 - Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Acquire the mass spectrum.
 - The data system will process the raw data to generate a mass spectrum showing relative intensity versus m/z .
 - Identify the molecular ion peak and any significant fragment ions.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4-(chloromethyl)piperidine hydrochloride**.



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Caption: Spectroscopic Analysis Workflow.

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References

- 1. 4-(chloromethyl)piperidine hydrochloride(1822-61-3) ¹H NMR [m.chemicalbook.com]
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